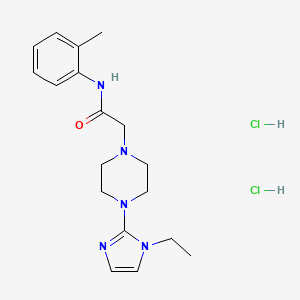

2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-N-(o-tolyl)acetamide dihydrochloride

Beschreibung

This compound is a dihydrochloride salt featuring a piperazine core substituted with a 1-ethylimidazole moiety at the 4-position, linked to an acetamide group that terminates in an o-tolyl (ortho-methylphenyl) aromatic ring. The dihydrochloride form enhances water solubility, a critical factor for bioavailability in pharmaceutical applications .

Eigenschaften

IUPAC Name |

2-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-N-(2-methylphenyl)acetamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O.2ClH/c1-3-22-9-8-19-18(22)23-12-10-21(11-13-23)14-17(24)20-16-7-5-4-6-15(16)2;;/h4-9H,3,10-14H2,1-2H3,(H,20,24);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVAATILYZVTSLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1N2CCN(CC2)CC(=O)NC3=CC=CC=C3C.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27Cl2N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-N-(o-tolyl)acetamide dihydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Imidazole Ring: Contributes to biological activity through interactions with various receptors.

- Piperazine Ring: Known for its role in modulating neurotransmitter systems.

- Acetamide Group: Enhances solubility and bioavailability.

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C17H24ClN5O |

| Molecular Weight | 335.85 g/mol |

| CAS Number | 1185031-31-5 |

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors in the body, particularly those involved in neurotransmission and cell signaling pathways. The imidazole and piperazine components are known to influence serotonin and dopamine receptor pathways, which are crucial in various physiological processes.

Key Mechanisms

- Receptor Modulation: The compound may act as an agonist or antagonist at certain receptor sites, influencing cellular responses.

- Inhibition of Tumor Growth: Preliminary studies suggest potential anti-cancer properties, particularly against specific cancer cell lines.

- Neuropharmacological Effects: Its structure indicates possible interactions with neurotransmitter systems, which could lead to anxiolytic or antidepressant effects.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related compounds can induce apoptosis in cancer cells through the following mechanisms:

- Cell Cycle Arrest: Compounds have been observed to cause G2/M phase arrest in cancer cell lines.

- Induction of Apoptosis: Evidence suggests that these compounds can trigger apoptotic pathways in tumor cells.

Case Study: Antiproliferative Activity

A study evaluated a series of imidazole derivatives for their antiproliferative effects on various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the nanomolar range against breast cancer cells, highlighting the potential of similar structures for therapeutic applications.

Antimicrobial Activity

The compound's structural features suggest possible antimicrobial properties. Research into related compounds has shown:

- Bactericidal Effects: Compounds with similar imidazole and piperazine moieties demonstrated significant activity against Gram-positive bacteria.

Table: Antimicrobial Activity Comparison

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin... | 15 - 62 | Staphylococcus aureus |

| Related Compound A | 10 - 50 | Escherichia coli |

| Related Compound B | 20 - 100 | Pseudomonas aeruginosa |

Vergleich Mit ähnlichen Verbindungen

Structural Analogues from Published Research ()

Compounds 5k–5o (Table 1) share the acetamide-piperazine framework but differ in substituents and appended heterocycles. Key distinctions include:

Table 1: Comparative Physicochemical Properties of Piperazine-Based Analogues

| Compound ID | Substituents on Piperazine | Aromatic/Thiazole Substituents | Molecular Formula | Melting Point (°C) | Mass (m/z [M+H]+) |

|---|---|---|---|---|---|

| 5k | 4-Methoxybenzyl | Phenylimidazothiazole | C30H30N6O2S | 92–94 | 539.2231 |

| 5l | 4-Methoxybenzyl | 4-Chlorophenylimidazothiazole | C30H29ClN6O2S | 116–118 | 573.1841 |

| 5m | 4-Fluorobenzyl | Phenylimidazothiazole | C29H27FN6OS | 80–82 | 527.2030 |

| 5n | 4-Fluorobenzyl | 4-Chlorophenylimidazothiazole | C29H26ClFN6OS | 86–88 | 561.1640 |

| Target | 1-Ethylimidazole | o-Tolyl | C18H25Cl2N5O | Not reported | Not reported |

Key Observations :

- Substituent Effects : The o-tolyl group introduces steric hindrance compared to the para-substituted aryl groups in 5k–5n, which may alter receptor binding kinetics. For example, chloro and fluoro substituents in 5l and 5n enhance electronegativity, whereas the ethyl group on imidazole in the target compound increases lipophilicity .

- Salt Form : The dihydrochloride salt of the target compound likely improves aqueous solubility relative to the neutral forms of 5k–5n, which exhibit melting points below 120°C, suggesting lower polarity .

Piperidine-Based Analogues ()

highlights compounds with piperidine (6-membered ring with one nitrogen) instead of piperazine (6-membered ring with two nitrogens). Examples include:

- 2-(4-(1H-imidazol-1-yl)piperidin-1-yl)-N-(4-(trifluoromethyl)pyridin-2-yl)acetamide

- 2-(4-(1H-tetrazol-1-yl)piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Comparison with Target Compound :

- The dihydrochloride form of the target compound mitigates this limitation .

- Electron-Withdrawing Groups : Trifluoromethyl (CF3) substituents in compounds enhance metabolic stability but may reduce cell permeability relative to the o-tolyl group in the target compound .

- Bioisosteric Replacements : Tetrazole rings in act as carboxylic acid mimics, a feature absent in the target compound, suggesting divergent pharmacological targets (e.g., angiotensin II receptor vs. kinase inhibitors) .

Benzimidazole and Thioether Analogues ()

Compounds such as 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(p-tolyl)acetamide (30065-35-1) feature benzimidazole-thioether linkages and p-tolyl groups.

Comparison with Target Compound :

- Sulfur vs.

- Aromatic Substitution: The p-tolyl group (para-methyl) in vs.

Q & A

Q. How can researchers mitigate batch-to-batch variability in compound synthesis?

- Methodological Answer :

- Strict QC Protocols : Standardize purification steps (e.g., column chromatography gradients).

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-line HPLC) during synthesis.

- Stability Studies : Assess hygroscopicity and storage conditions to prevent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.